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Compound of Interest

Compound Name: 4-Phenoxyphenylacetonitrile

Cat. No.: B151008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Phenoxyphenylacetonitrile. Due to the limited availability of published experimental spectra
for this specific compound, this document presents predicted data for 4-
Phenoxyphenylacetonitrile and analogous experimental data from its close structural isomer,
3-Phenoxyphenylacetonitrile, to provide a thorough analytical characterization. This approach
allows for a robust understanding of the expected spectroscopic features.

Introduction

4-Phenoxyphenylacetonitrile is a chemical compound of interest in organic synthesis and
potentially in the development of novel pharmaceutical agents. Its structure, featuring a
phenoxy group attached to a phenylacetonitrile core, gives rise to a unique spectroscopic
fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural
elucidation in various research and development settings.

Predicted and Analogous Spectroscopic Data

While a complete set of experimental data for 4-Phenoxyphenylacetonitrile is not readily
available in public databases, we can predict its mass spectrum and analyze the experimental
data of its meta-isomer, 3-Phenoxyphenylacetonitrile, to infer its spectroscopic characteristics.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Data for 4-Phenoxyphenylacetonitrile (C14H1:NO)

Adduct lon Predicted m/z
[M+H]* 210.09134
[M+Na]* 232.07328
[M-H]~ 208.07678
[M]* 209.08351

Data sourced from PubChem predictions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

1H NMR Data for 3-Phenoxyphenylacetonitrile (Analogous Compound)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
7.39-7.28 m 5H Ar-H (Phenoxy)
7.21-7.10 m 4H Ar-H (Benzyl)
3.73 S 2H -CH2-CN

13C NMR Data for 3-Phenoxyphenylacetonitrile (Analogous Compound)
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Chemical Shift (8) ppm Assignment
157.9 C-O (Aromaitic)
157.2 C-0O (Aromatic)
135.2 Ar-C

130.3 Ar-CH

129.9 Ar-CH

124.3 Ar-CH

120.1 Ar-CH

119.2 Ar-CH

118.9 Ar-CH

117.7 CN

234 CH2-CN

Note: The assignments for the aromatic region in both *H and 13C NMR of the 4-phenoxy
isomer are expected to show a more simplified splitting pattern due to higher symmetry
compared to the 3-phenoxy isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Characteristic IR Absorptions for 4-Phenoxyphenylacetonitrile
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Wavenumber (cm~?) Functional Group Vibration
~ 3050 Aromatic C-H stretch

~ 2920 Aliphatic C-H stretch

~ 2250 C=N (Nitrile) stretch

~ 1600, 1500, 1450 Aromatic C=C bending

~ 1240 Aryl-O-Aryl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: A sample of approximately 5-10 mg of the solid compound is dissolved
in about 0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR

tube.
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

e 1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse
sequence is used to acquire the spectrum. Key parameters include a sufficient number of
scans to achieve a good signal-to-noise ratio, a spectral width covering the expected
chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-
decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.
A larger number of scans and a longer relaxation delay are often required due to the low
natural abundance of 13C.
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o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

» Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g.,
diamond or germanium).

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is
then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16
to 32 scans are co-added at a resolution of 4 cm~* over a spectral range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or
Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile
solvent.

 lonization: Electron lonization (EIl) is a common technique for volatile compounds, which
produces numerous fragments. Electrospray lonization (ESI) is a softer ionization technique
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often used for less volatile or thermally labile compounds, which typically yields the
protonated molecule [M+H]*.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 4-Phenoxyphenylacetonitrile.
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Workflow for Spectroscopic Analysis of 4-Phenoxyphenylacetonitrile
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Spectroscopic Analysis Workflow

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b151008?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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